2-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine
Description
Properties
IUPAC Name |
2-methyl-4-[[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]methyl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3N5S/c1-10-19-11(9-23-10)8-21-4-6-22(7-5-21)13-18-3-2-12(20-13)14(15,16)17/h2-3,9H,4-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMJTHMCDVXBBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCN(CC2)C3=NC=CC(=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds. These include antimicrobial drugs like sulfathiazole, antiretroviral drugs like Ritonavir, antifungal drugs like Abafungin, and antineoplastic drugs like Tiazofurin.
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological outcomes. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom.
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways, leading to their diverse biological activities. For instance, thiazole derivatives have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. This suggests that the bioavailability of this compound may be influenced by these properties.
Biological Activity
The compound 2-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 321.43 g/mol. The structure features a trifluoromethyl group attached to a pyrimidine ring and a thiazole moiety linked through a piperazine unit.
| Property | Value |
|---|---|
| Molecular Formula | C17H21N3OS |
| Molecular Weight | 321.43 g/mol |
| IUPAC Name | This compound |
| Chemical Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The thiazole ring is known for its aromatic properties, which facilitate interactions with enzymes and receptors, while the piperazine ring enhances binding affinity. Such interactions can lead to modulation of biochemical pathways, influencing cellular responses.
Antimicrobial Activity
Recent studies have indicated that derivatives of trifluoromethyl pyrimidines exhibit significant antimicrobial properties. For instance, a study reported that certain compounds within this class demonstrated effective inhibition against Mycobacterium tuberculosis, with IC90 values ranging from 3.73 to 40.32 μM .
Antifungal and Insecticidal Properties
Research has shown that trifluoromethyl pyrimidine derivatives possess antifungal and insecticidal activities. A series of synthesized compounds were evaluated for their antifungal efficacy against various strains, showing promising results at concentrations lower than those of standard treatments .
Anticancer Activity
The anticancer potential of this compound has also been explored. A study highlighted that certain trifluoromethyl pyrimidine derivatives exhibited cytotoxic effects against cancer cell lines such as PC3 (prostate cancer) and A549 (lung cancer) at concentrations around 5 μg/ml .
Study 1: Anti-Tubercular Activity
In an investigation focused on anti-tubercular agents, several derivatives were synthesized and tested against Mycobacterium tuberculosis. The most potent compound showed an IC50 value of 1.35 μM, indicating strong activity against the pathogen while maintaining low cytotoxicity towards human embryonic kidney cells (HEK-293) .
Study 2: Antifungal Screening
A recent study synthesized twenty-three novel trifluoromethyl pyrimidine derivatives that were evaluated for their antifungal properties. The results indicated that some compounds exhibited lower effective concentrations compared to established antifungal agents, demonstrating their potential as new therapeutic options .
Scientific Research Applications
Biological Activities
- Antimicrobial Properties : Thiazole derivatives are well-documented for their antimicrobial effects. Preliminary studies indicate that this compound may exhibit significant antibacterial and antifungal activities due to the thiazole moiety.
- Anticancer Potential : The structural characteristics suggest potential anticancer properties. Compounds with similar structures have been reported to inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition.
- Neurological Applications : The piperazine component is often linked to psychoactive effects, indicating possible applications in treating neurological disorders. Research into its interaction with neurotransmitter receptors could yield insights into its efficacy in this area.
Case Study 1: Antibacterial Activity
A study investigated the antibacterial efficacy of thiazole-based compounds, revealing that derivatives similar to our compound demonstrated potent activity against common bacterial strains. This suggests that modifications to the thiazole unit could enhance antibacterial properties further.
Case Study 2: Anticancer Mechanisms
Research has shown that compounds featuring both piperazine and thiazole rings can inhibit specific cancer cell lines by targeting metabolic pathways involved in cell growth. The combination of these moieties in our compound may facilitate similar or enhanced anticancer effects.
Comparison with Similar Compounds
Ethyl 2-(4-((2-(4-(3-(4-(Trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d)
Ethyl 2-(4-((2-(4-(3-(3-Chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10f)
- Molecular Formula : C₂₄H₂₆ClN₅O₃S
- Molecular Weight : 514.2 g/mol
- Key Features : Chlorophenyl substitution on the urea group, impacting electronic properties.
- Synthetic Yield : 89.1% .
Comparison Insight : The target compound lacks the urea-linked aromatic substituents and ester groups seen in analogs, which may reduce steric bulk and alter solubility or target binding .
Piperidine-Based Analogs
2-({1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine
- Molecular Formula : C₁₇H₁₉F₃N₄OS
- Molecular Weight : 384.42 g/mol
- Key Features : Piperidine ring replaces piperazine, with a cyclopropyl-thiazole substituent.
- Structural Impact : Piperidine’s reduced basicity compared to piperazine may influence pharmacokinetics .
Thieno[3,2-d]pyrimidine Derivatives
6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine
- Molecular Formula : C₂₅H₂₈N₆O₃S₂
- Molecular Weight : 548.67 g/mol
- Key Features: Thienopyrimidine core with methanesulfonyl-piperazine and morpholine substituents.
3-Fluoro-4-[[4-[3-[2-[(5-Methyltetrazol-2-yl)methyl]-4-(trifluoromethyl)phenyl]propanoyl]piperazin-1-yl]methyl]benzenesulfonamide
- Biological Activity : IC₅₀ = 0.02 µM against rat Autotaxin.
- Key Features : Piperazine linked to a tetrazole-containing trifluoromethylphenyl group.
- Comparison : The target compound’s thiazole-methyl group may offer different steric or electronic interactions compared to the tetrazole moiety in this analog .
Data Table: Comparative Analysis of Key Compounds
Key Research Findings
- Synthetic Efficiency: Piperazine-thiazole analogs in exhibit high yields (89–93%), suggesting robust synthetic routes.
- Biological Potency : The trifluoromethyl group is a conserved feature in active compounds (e.g., ’s IC₅₀ = 0.02 µM), highlighting its role in enhancing binding affinity and metabolic stability .
- Structural Flexibility : Replacement of piperazine with piperidine () or thiazole with tetrazole () demonstrates the scaffold’s adaptability for optimizing target interactions .
Preparation Methods
Synthesis of the Trifluoromethylpyrimidine Core
The 4-(trifluoromethyl)pyrimidine core is typically synthesized via cyclocondensation of trifluoroacetoacetate derivatives with amidine hydrochlorides. A representative protocol involves refluxing ethyl trifluoroacetoacetate (0.05 mol) with acetamidine hydrochloride (0.05 mol) in ethanol (100 mL) for 10 hours, followed by acidification to pH 7 with HCl . The intermediate 2-methyl-6-(trifluoromethyl)pyrimidin-4-ol is isolated via extraction with ethyl acetate and subsequently chlorinated using phosphorus oxychloride (POCl₃) in acetonitrile. This step achieves a 54.6% yield of 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine after alkalization and dichloromethane extraction .
Table 1: Reaction Conditions for Pyrimidine Chlorination
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| POCl₃ (0.75 mol) | Acetonitrile | Reflux | 10 h | 54.6% |
| Thionyl chloride | Toluene | 80°C | 2 h | 51.7% |
Alternative chlorination methods employ thionyl chloride (2.94 g) in toluene at 80°C for 2 hours, yielding 51.7% of the chlorinated product after tert-butyl methyl ether extraction . Nuclear magnetic resonance (NMR) data for the chlorinated intermediate confirm structural integrity, with -NMR (DMSO-) resonances at δ 2.18 (3H, s, CH₃) and 8.75 (1H, s, pyrimidine-H) .
Functionalization with Piperazine Derivatives
| Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| NaH | THF | 0°C→RT | 5 h | 59% |
| Pd₂(dba)₃ | Toluene | 80–100°C | 8 h | 81% |
Palladium-catalyzed methods using tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and di--butyl(2′,4′,6′-triisopropylbiphenyl-2-yl)phosphine (di--BuXPhos) in toluene–water at 80–100°C improve yields to 81% . Post-reaction workup includes extraction with ethyl acetate, drying over MgSO₄, and silica gel chromatography.
Synthesis of the 2-Methylthiazole Intermediate
The 2-methyl-1,3-thiazol-4-ylmethyl moiety is prepared from acetophenone derivatives. Bromination of 4′-fluoro-3′-(trifluoromethyl)acetophenone with phenyltrimethylammonium tribromide in tetrahydrofuran (THF) yields 2-amino-4-[3-fluoro-5-(trifluoromethyl)phenyl]thiazole, which is acetylated with acetic anhydride (88% yield) . Subsequent Mannich reaction with (2-)-2-methylpyrrolidine and formaldehyde in acetic acid furnishes the key intermediate 5-{[(2-)-2-methylpyrrolidin-1-yl]methyl}-1,3-thiazol-2-amine (300 mg, 59% yield after column chromatography) .
Final Coupling and Characterization
The convergent synthesis concludes by coupling the piperazine-pyrimidine intermediate with the thiazole-methyl derivative. Sodium hydride (60% dispersion in oil) facilitates the alkylation of 4-(piperazin-1-yl)-2-methyl-6-(trifluoromethyl)pyrimidine with 4-(chloromethyl)-2-methylthiazole in THF at 0°C→RT, achieving a 59% yield of the target compound after hydrolysis .
Table 3: Analytical Data for Target Compound
| Technique | Data |
|---|---|
| -NMR | δ 1.15 (3H, d, J = 6.1 Hz), 2.42–2.54 (1H, m), 7.08 (1H, s, thiazole-H) |
| ESI-MS | 472, 474 (M + H) |
| Purity (HPLC) | >98% |
Challenges and Yield Optimization
Key challenges include steric hindrance during piperazine coupling and regioselectivity in thiazole functionalization. Microwave-assisted reactions (170°C, 30 minutes) reduce reaction times for Mannich reactions by 50% . Solvent screening reveals NMP as superior to DMF for SNAr reactions due to improved solubility of intermediates.
Q & A
Q. What are the key synthetic routes and optimization strategies for 2-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine?
- Methodological Answer : The synthesis involves multi-step reactions, including:
- Coupling reactions : Piperazine derivatives are functionalized with thiazole-methyl groups via nucleophilic substitution or Buchwald-Hartwig amination .
- Trifluoromethyl introduction : Fluorinated pyrimidine precursors are modified using reagents like trifluoromethyltrimethylsilane (TMS-CF₃) under palladium catalysis .
- Key reagents : Stannous chloride for reductions, dichloromethane/dimethylformamide as solvents, and triethylamine as a base .
- Optimization : Reaction parameters (e.g., temperature: 60–100°C, solvent polarity) must be tuned to avoid side products. Thin-layer chromatography (TLC) is critical for monitoring progress .
Table 1 : Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiazole coupling | DCM, Et₃N, 24h, RT | 65–75 | |
| Trifluoromethylation | Pd(OAc)₂, TMS-CF₃, 80°C | 50–60 |
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assigns proton/environment signals (e.g., trifluoromethyl at δ ~120 ppm in ¹³C NMR) .
- HRMS : Confirms molecular weight (e.g., [M+H]⁺ expected for C₁₄H₁₅F₃N₆S: 356.10) .
- X-ray crystallography : Resolves piperazine-thiazole conformation and hydrogen-bonding networks (if crystals are obtainable) .
- Purity assessment : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients .
Q. What in vitro biological screening approaches are suitable for initial activity profiling?
- Methodological Answer :
- Enzyme assays : Test inhibition of kinases (e.g., PI3K isoforms) using ATP-binding assays, with IC₅₀ calculations via dose-response curves .
- Cellular assays : Evaluate antiproliferative activity in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with EC₅₀ values normalized to controls .
- Selectivity profiling : Cross-screen against unrelated targets (e.g., GPCRs) to assess specificity .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s bioactivity?
- Methodological Answer :
- Core modifications : Replace the trifluoromethyl group with chloro or methoxy to evaluate steric/electronic effects on target binding .
- Piperazine substituents : Compare 2-methylthiazole vs. benzodioxolylmethyl groups to probe hydrophobic interactions .
- Quantitative SAR (QSAR) : Use molecular docking (e.g., AutoDock Vina) to model interactions with PI3Kα’s ATP-binding pocket, validating with mutagenesis studies .
Table 2 : SAR Trends in Analogues
| Modification | PI3Kα IC₅₀ (nM) | Selectivity (vs. PI3Kβ) | Reference |
|---|---|---|---|
| Trifluoromethyl | 12 ± 2 | 50-fold | |
| Chloro | 45 ± 5 | 10-fold |
Q. How do conflicting data on enzymatic vs. cellular activity arise, and how can they be resolved?
- Methodological Answer :
- Potential causes :
- Poor membrane permeability (assess via PAMPA assay) .
- Off-target effects in cellular models (use siRNA knockdowns to confirm target relevance) .
- Resolution strategies :
- Prodrug design : Introduce ester groups to enhance uptake, followed by intracellular hydrolysis .
- Metabolic stability testing : Use liver microsomes to identify degradation pathways (e.g., CYP450-mediated oxidation) .
Q. What mechanistic studies are critical to elucidate the compound’s mode of action?
- Methodological Answer :
- Kinase profiling : Use kinome-wide screening (e.g., KinomeScan) to identify off-targets .
- Pathway analysis : Perform RNA-seq or phosphoproteomics on treated cells to map downstream signaling (e.g., Akt/mTOR suppression) .
- In vivo validation : Test efficacy in xenograft models, correlating tumor growth inhibition with pharmacokinetic parameters (e.g., Cₘₐₓ, t₁/₂) .
Q. How can synthetic impurities be identified and controlled to ensure reproducibility?
- Methodological Answer :
- Impurity profiling : Use LC-MS/MS to detect byproducts (e.g., dehalogenated intermediates or oxidation products) .
- Process control : Implement Design of Experiments (DoE) to optimize reaction stoichiometry and purification (e.g., column chromatography gradients) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
